

An In-depth Technical Guide to the Physicochemical Properties of Carvacryl Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **Carvacryl acetate** (5-Isopropyl-2-methylphenyl acetate), a monoterpenoid ester derived from carvacrol. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering structured data, experimental methodologies, and visual workflows to facilitate its application in various scientific endeavors.

Core Physicochemical Properties

Carvacryl acetate is a derivative of carvacrol, a primary active component in the essential oils of oregano and thyme.[1] The acetylation of carvacrol's phenolic hydroxyl group results in a more stable, neutral compound with a distinct aromatic profile.[2] It typically presents as a colorless to pale yellow liquid or powder.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Carvacryl acetate**, compiled from various sources for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C12H16O2	[3][4][5][6][7]
Molecular Weight	192.25 g/mol	[4][5][6]
CAS Number	6380-28-5	[8][4][5][6][7]
Appearance	Colorless to pale yellowish liquid/powder	[8][3]
Melting Point	29.0 - 30.0 °C	[4][5][6][9][10]
Boiling Point	246.5 - 247 °C (@ 760 mmHg)	[4][5][6][9]
Density	0.9896 - 0.994 g/cm³	[8][5][6][10]
Refractive Index	1.4890 - 1.497 (@ 20 °C)	[5][6][9][10]
Flash Point	94.44 - 94.6 °C	[8][5][6][9]
Vapor Pressure	0.026 - 0.0263 mmHg (@ 25 °C) (estimated)	[5][9]
Solubility	Soluble in alcohol and oils; Insoluble in water (40.9 mg/L @ 25°C, est.)	[3][9]
LogP (XlogP3)	3.0 - 3.469 (estimated)	[6][9][10]

Spectral Data

The structural identity of **Carvacryl acetate** is confirmed through various spectroscopic techniques.

- Mass Spectrometry (MS): The mass spectrum shows a molecular ion (M•+) peak at m/z 192.
 [11][12] A characteristic fragment corresponding to the loss of a methyl group ([M-15]+) is observed at m/z 177.[11] The base peak is often observed at m/z 135.[12]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the acetyl group at approximately 1765 cm⁻¹ and C-H flexion at 1590 cm⁻¹.[13][14] An absorption band related to the aromatic ring is also present around 816 cm⁻¹.[13][14]



 Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are consistent with the proposed structure, and detailed spectral data can be found in the literature.[11][15]

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis, purification, and analysis of **Carvacryl acetate**, as well as a key biological assay.

Synthesis of Carvacryl Acetate via Acetylation

Carvacryl acetate is commonly prepared by the acetylation of carvacrol.[16]

Materials:

- Carvacrol
- Acetic anhydride[16]
- Catalyst: Sulfuric acid[11] or 4-dimethylaminopyridine (DMAP) with triethylamine[12]
- Solvent: Dichloromethane (CH₂Cl₂) (if using DMAP)[12]

Procedure (Acid Catalysis):[11]

- Combine 10 mL of acetic anhydride with 5.1 mL of carvacrol in a suitable flask.
- Carefully add 10 drops of concentrated sulfuric acid to the mixture.
- Heat the system to facilitate the reaction.
- Upon completion, the reaction mixture is worked up to isolate the crude product.

Procedure (DMAP Catalysis):[12]

- Dissolve carvacrol (0.67 mmol) in dichloromethane (30 mL).
- Add acetic anhydride (1.2 mmol), triethylamine (111 μL), and a catalytic amount of DMAP.



- Stir the mixture for 24 hours at room temperature.
- Wash the solution with water.
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the crude product.

Purification Protocol

The crude **Carvacryl acetate** is typically purified using column chromatography.[12]

Procedure:

- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of a suitable solvent.
- Load the dissolved product onto the column.
- Elute the column with an appropriate solvent system (e.g., dichloromethane or n-hexane) to separate the pure **Carvacryl acetate** from unreacted starting materials and byproducts.[12]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):[13]

- Instrument: Shimadzu QP-2010 Ultra or equivalent.
- Column: Rtx-5 MS (30 m × 0.25 mm × 0.25 μm).
- · Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Ionization Energy: 70 eV.
- Mass Range: 40–600 Da.



This method is used to determine the purity of the synthesized compound and confirm its molecular weight.

Biological Activity Assay: DPPH Radical Scavenging

This protocol assesses the in vitro antioxidant capacity of **Carvacryl acetate**.[11]

Materials:

- Carvacryl acetate solution at various concentrations.
- DPPH• (2,2-diphenyl-1-picrylhydrazyl) solution.
- Spectrophotometer.

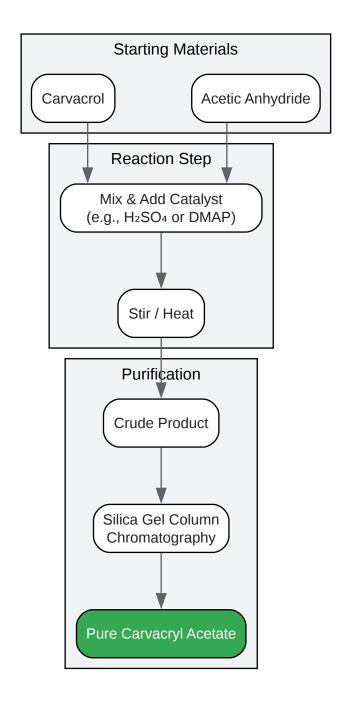
Procedure:

- Prepare a reaction mixture containing Carvacryl acetate at the desired concentrations and a solution of DPPH• in a suitable solvent (e.g., ethanol).
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm.
- The scavenging activity is calculated as the percentage of DPPH• radical inhibition compared to a control without the sample. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals) is then determined.[11]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **Carvacryl acetate**.





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Caption: Synthesis and Purification Workflow for Carvacryl Acetate.

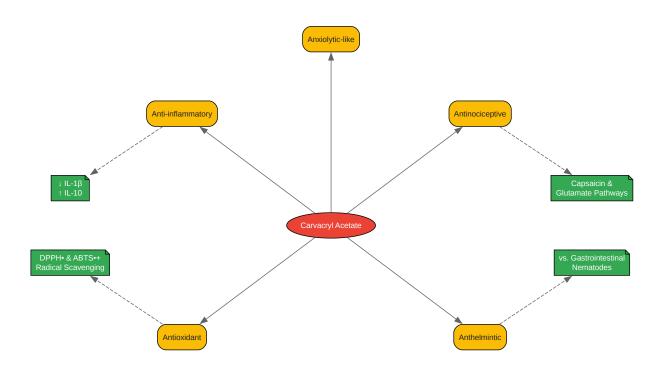




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Caption: Experimental Workflow for the DPPH Antioxidant Assay.





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Caption: Reported Biological Activities of Carvacryl Acetate.

Summary of Biological Activities

Carvacryl acetate has been investigated for a range of pharmacological effects, demonstrating its potential as a bioactive compound.

Anti-inflammatory and Antinociceptive Activity: Studies have shown that Carvacryl acetate
can reduce paw edema and decrease leukocyte migration in inflammatory models.[17] Its



antinociceptive (pain-reducing) effects are suggested to involve the capsaicin and glutamate pathways.[17]

- Antioxidant Capacity: The compound exhibits potent antioxidant activity by scavenging free radicals, as demonstrated in DPPH and ABTS assays, and by inhibiting oxidative hemolysis.
 [11]
- Anthelmintic Effects: Carvacryl acetate has shown activity against gastrointestinal nematodes in sheep and has been studied for its effects on Schistosoma mansoni.[13][18]
- Anxiolytic-like Effects: Preclinical studies in mice suggest that Carvacryl acetate possesses anxiolytic-like properties.[9]

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